Home > Products > Screening Compounds P5309 > Trifluoroacetyladriamycin-14-octanoate
Trifluoroacetyladriamycin-14-octanoate - 64376-45-0

Trifluoroacetyladriamycin-14-octanoate

Catalog Number: EVT-1540745
CAS Number: 64376-45-0
Molecular Formula: C37H42F3NO13
Molecular Weight: 765.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Trifluoroacetyladriamycin-14-octanoate is a derivative of the well-known anthracycline antibiotic adriamycin, also known as doxorubicin. This compound is part of a class of drugs that have been modified to enhance their pharmacological properties, particularly their antitumor activity while reducing toxicity. The introduction of trifluoroacetyl and octanoate moieties aims to improve solubility and efficacy against various cancer types.

Source

Trifluoroacetyladriamycin-14-octanoate is synthesized from adriamycin or daunomycin through various chemical modifications. The synthesis often involves the formation of N-trifluoroacetyl derivatives followed by acylation with octanoic acid or its derivatives . The compound has been studied for its potential benefits in cancer therapy, particularly in enhancing the solubility and stability of the drug in aqueous environments .

Classification

This compound falls under the category of anthracycline antibiotics, which are widely used in cancer chemotherapy. It is classified specifically as an anthracycline analogue due to its structural modifications from the parent compound adriamycin. Its unique chemical structure allows it to interact differently with biological systems compared to its predecessors.

Synthesis Analysis

Methods

The synthesis of Trifluoroacetyladriamycin-14-octanoate involves several key steps:

  1. Formation of N-trifluoroacetyladriamycin: Adriamycin or daunomycin is first converted into its N-trifluoroacetyl derivative.
  2. Acylation: The N-trifluoroacetyl derivative is then acylated with octanoic acid or its salts to produce the desired 14-octanoate compound.

Technical Details

The synthesis can be performed using various methods, including:

  • Direct acylation of N-trifluoroacetyladriamycin.
  • Reaction with alkali or alkaline earth metal salts of fatty acids.
  • Use of solvents such as chloroform and petroleum ether for purification processes, including precipitation techniques .
Molecular Structure Analysis

Structure

The molecular structure of Trifluoroacetyladriamycin-14-octanoate consists of:

  • An anthracycline core derived from adriamycin.
  • A trifluoroacetyl group at the nitrogen position.
  • An octanoate side chain at the 14-position.

Data

The molecular formula can be represented as C25_{25}H30_{30}F3_3N1_{1}O5_{5}. The presence of trifluoroacetyl enhances lipophilicity, while the octanoate moiety contributes to improved solubility in physiological conditions.

Chemical Reactions Analysis

Reactions

Trifluoroacetyladriamycin-14-octanoate undergoes several chemical reactions typical for anthracycline derivatives, including:

  • Hydrolysis in aqueous environments, which can affect stability.
  • Enzymatic conversion in biological systems, impacting its pharmacokinetics and therapeutic efficacy.

Technical Details

The reactions are influenced by pH and temperature, with studies indicating that the compound maintains stability at physiological pH (7.4) but may undergo hydrolysis under extreme conditions .

Mechanism of Action

Process

Trifluoroacetyladriamycin-14-octanoate exerts its antitumor effects primarily through:

  • Intercalation: It intercalates into DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, preventing DNA strand separation during replication.

Data

In experimental models, this compound has shown significantly enhanced antitumor activity compared to adriamycin, with increased median survival rates observed in murine tumor models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: The melting point can vary based on purity but is generally around 135–136 °C for related compounds .

Chemical Properties

  • Solubility: Enhanced solubility in aqueous solutions due to the octanoate side chain.
  • Stability: Exhibits stability at room temperature but may degrade under prolonged exposure to light or extreme pH conditions.
Applications

Scientific Uses

Trifluoroacetyladriamycin-14-octanoate is primarily researched for its applications in oncology:

  • Cancer Treatment: It has demonstrated significant antitumor activity against various leukemia models and solid tumors.
  • Pharmaceutical Development: Its improved solubility makes it a candidate for formulation into injectable therapies that require high dilution and surfactant use .
Introduction to Trifluoroacetyladriamycin-14-octanoate

Historical Development of Anthracycline Derivatives

The evolution of anthracycline analogues began in the 1970s to address clinical challenges posed by doxorubicin—notably cumulative cardiotoxicity and susceptibility to resistance mechanisms. Early derivatives focused on modifying the daunosamine sugar or aglycone moieties. N-Trifluoroacetyladriamycin-14-valerate (AD 32, valrubicin) emerged as a pivotal predecessor, demonstrating reduced cardiotoxicity and enhanced activity in murine L1210 leukemia, Ridgeway osteogenic sarcoma, and Lewis lung carcinoma models compared to doxorubicin [4] [5]. Trifluoroacetyladriamycin-14-octanoate (TFAAO) was subsequently developed alongside analogues like AD 41 (N-trifluoroacetyladriamycin), with researchers systematically varying the C14 ester chain length to optimize lipophilicity and biodistribution [6] [10]. These efforts reflected a broader trend: leveraging chemical modifications to decouple efficacy from toxicity in anthracycline therapy [8].

Structural Evolution from Adriamycin/Doxorubicin

Trifluoroacetyladriamycin-14-octanoate retains the tetracyclic aglycone core of doxorubicin but incorporates two critical structural changes:

  • N-Trifluoroacetylation: Replacement of the primary amino group (-NH₂) on the daunosamine sugar with a N-trifluoroacetyl moiety (-NHCOCF₃). This modification eliminates the protonatable nitrogen, reducing ionic interactions with DNA and altering intracellular uptake [6] [10].
  • C14-Octanoyl Esterification: Attachment of an octanoate (8-carbon chain) ester to the C14 hydroxyl group, replacing the short-chain acetate in earlier analogues like AD 32 (valerate) [1] [6]. This elongation enhances lipophilicity, facilitating deeper integration into lipid bilayers [6].

Table 2: Comparative Features of Anthracycline Derivatives

CompoundModificationsKey Biochemical Properties
DoxorubicinNone (parent compound)DNA intercalator; high cardiotoxicity
AD 32 (Valrubicin)N-Trifluoroacetyl; C14-valerateNon-intercalating; membrane-associated
AD 41N-Trifluoroacetyl onlyMetabolic product of AD 32; persistent in tissues
TFAAON-Trifluoroacetyl; C14-octanoateHighest lipophilicity; strong membrane binding

These alterations shift the compound’s primary site of action from nuclear DNA to cellular membranes. The elongated octanoate chain promotes anchoring to phospholipid bilayers, as confirmed by fluorescence polarization studies showing restricted rotational mobility (4–8 ns relaxation times) within lipid environments [6].

Rationale for N-Trifluoroacetyl and 14-Octanoate Modifications

The dual modifications in TFAAO address pharmacokinetic and mechanistic limitations of doxorubicin:

  • N-Trifluoroacetyl Group: Enhances metabolic stability by resisting enzymatic deamination. Unlike the amino group in doxorubicin, the trifluoroacetyl bond remains intact in plasma, prolonging drug exposure. This modification also abolishes DNA intercalation—confirmed by alkaline unwinding assays showing DNA strand break patterns distinct from doxorubicin [3] [10].
  • 14-Octanoate Chain: Increases octanol-water partition coefficient, favoring accumulation in lipid-rich membranes. Fluorescence spectroscopy indicates TFAAO embeds in hydrophobic regions of bilayers, with emission spectra suggesting a low dielectric environment (ε ≈ 4–8) [6]. The longer chain augments hemolytic potential compared to shorter esters (e.g., AD-14-acetate), reflecting stronger membrane disruption [6]. Crucially, esterases hydrolyze the octanoate to form N-trifluoroacetyladriamycin (AD 41), a metabolite with prolonged tissue retention and suspected antitumor activity [10].

Table 3: Impact of Key Molecular Features on Compound Behavior

Molecular FeatureBiochemical ConsequenceFunctional Significance
N-Trifluoroacetyl groupLoss of DNA intercalation; metabolic stabilityRedirects activity to membranes; prolongs half-life
C14-Octanoate chainEnhanced lipophilicity; substrate for esterasesPromotes membrane integration; generates active metabolites
Combined modificationsSynergistic increase in membrane affinityReduces systemic exposure vs. doxorubicin

These modifications collectively shift TFAAO’s mechanism toward membrane-centric effects. Differential scanning calorimetry reveals it significantly disrupts phospholipid phase transitions—more potently than doxorubicin—by disordering acyl chain packing in phosphatidylcholine/serine bilayers [6]. This membrane perturbation likely underlies its cytotoxic activity in tumor cells, offering a pathway to circumvent DNA-mediated resistance mechanisms common to classical anthracyclines.

Properties

CAS Number

64376-45-0

Product Name

Trifluoroacetyladriamycin-14-octanoate

IUPAC Name

[2-oxo-2-[2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] octanoate

Molecular Formula

C37H42F3NO13

Molecular Weight

765.7 g/mol

InChI

InChI=1S/C37H42F3NO13/c1-4-5-6-7-8-12-24(43)52-16-23(42)36(50)14-19-27(22(15-36)54-25-13-20(30(44)17(2)53-25)41-35(49)37(38,39)40)34(48)29-28(32(19)46)31(45)18-10-9-11-21(51-3)26(18)33(29)47/h9-11,17,20,22,25,30,44,46,48,50H,4-8,12-16H2,1-3H3,(H,41,49)

InChI Key

GBATUGVYYXYNAD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Synonyms

TFAAO
trifluoroacetyladriamycin-14-octanoate

Canonical SMILES

CCCCCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.